5-Chlorosalicylic Acid

Description

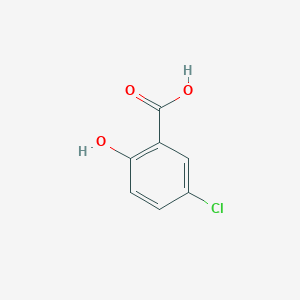

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBASRXWGAGQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059806 | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-14-2 | |

| Record name | 5-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YFG68VCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chlorosalicylic Acid: Chemical Properties and Structure

This document provides a comprehensive technical overview of this compound (5-CSA), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] It details the compound's core chemical properties, structural information, and established experimental protocols for its synthesis and derivatization.

Chemical Identity and Structure

This compound is a chlorinated derivative of salicylic (B10762653) acid.[3] Structurally, it is a monohydroxybenzoic acid where a chlorine atom substitutes the hydrogen at position 5 of the benzene (B151609) ring of salicylic acid.[3][4] This substitution significantly influences its chemical and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 5-chloro-2-hydroxybenzoic acid[3][5] |

| CAS Number | 321-14-2[3][6] |

| Molecular Formula | C₇H₅ClO₃[3][6][7] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)O[3][8] |

| InChI | InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)[3] |

| InChIKey | NKBASRXWGAGQDP-UHFFFAOYSA-N[3][8] |

| Synonyms | 5-Chloro-2-hydroxybenzoic acid, CSA[6][9][10] |

Physicochemical Properties

The physicochemical properties of 5-CSA are critical for its handling, reaction optimization, and formulation. It typically appears as a white to off-white or cream-colored crystalline powder.[4][11][12]

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 172.57 g/mol [6][7] |

| Melting Point | 171-174 °C[13][14] |

| Boiling Point | 320.5 °C (at 760 mmHg)[13][15] |

| Density | 1.5 g/cm³[13] |

| pKa | 2.63 (at 25 °C)[16] |

| logP (o/w) | 3.090[15][16] |

| Flash Point | 147.6 °C[13][15] |

Table 3: Solubility Data

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble (1.0 g/L at 20 °C)[15][16][17] |

| Alcohol | Soluble[17] |

| Ether | Soluble[17] |

| Chloroform | Soluble[17] |

| Benzene | Soluble[17] |

| DMSO | Soluble (≥ 200 mg/mL)[18] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a common derivatization reaction of this compound.

Synthesis of this compound via Chlorination

A common and effective method for synthesizing 5-CSA is the direct chlorination of salicylic acid in an organic solvent.[19][20] This process is designed to achieve high purity and yield while minimizing waste.[20]

Methodology:

-

Drying: Add an organic solvent (e.g., 800 mL of chlorobenzene) and salicylic acid (e.g., 140g) to a reaction vessel. Heat the mixture to 80-130 °C with stirring to ensure the water content is reduced to below 0.03%.[20]

-

Chlorination: Cool the reaction vessel to 100-110 °C. Introduce chlorine gas into the vessel. The reaction is monitored until at least 90% of the theoretical molar amount of chlorine has been added.[20]

-

Crystallization and Filtration: After the reaction is complete, cool the mixture to 30-50 °C to allow the product to crystallize. Collect the solid product via suction filtration.[20]

-

Purification: The collected filter cake (crude 5-CSA) is then refined with an organic solvent to enhance its purity.[20] The mother liquor can be recycled for subsequent chlorination reactions, improving process efficiency.[20]

Derivatization: Formation of 5-Chlorosalicylanilide

5-CSA is a versatile starting material. A representative derivatization is its conversion to an amide, such as 3',5,5'-Trichlorosalicylanilide, which involves the formation of an intermediate acid chloride.[21]

Methodology:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until all the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to yield crude 5-chlorosalicyloyl chloride.[21]

-

Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (B42879) (1 equivalent) and a base like triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent such as toluene. Cool this solution in an ice bath.[21]

-

Reaction: Add the freshly prepared 5-chlorosalicyloyl chloride dropwise to the cooled aniline (B41778) solution with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.[21]

-

Work-up and Purification: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[21]

Biological Context and Applications

This compound serves primarily as a chemical intermediate.[1] It is a crucial precursor in the manufacture of niclosamide, an anthelmintic drug used to treat tapeworm infections.[1] Research has also explored its potential anti-inflammatory, analgesic, and antipyretic properties, though it is not used directly as a therapeutic agent for these purposes.[15] Some studies have noted its potential for mutagenic activity in bacterial assays, highlighting the need for careful handling and assessment in drug development pipelines.[12][15]

References

- 1. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 2. 5 Chlorosalicylic Acid | Cas no 321-14-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 3. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [himedialabs.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. GSRS [precision.fda.gov]

- 8. mzCloud – 5 Chlorosalicylic acid [mzcloud.org]

- 9. This compound | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemigran.com [chemigran.com]

- 14. molekula.com [molekula.com]

- 15. This compound, 321-14-2 [thegoodscentscompany.com]

- 16. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 17. m.indiamart.com [m.indiamart.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Buy this compound | 321-14-2 [smolecule.com]

- 20. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

Physicochemical characteristics of 5-Chlorosalicylic Acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorosalicylic Acid

Introduction

This compound (5-CSA) is an organic compound and a chlorinated derivative of salicylic (B10762653) acid.[1][2] Its chemical structure consists of a benzoic acid backbone with a hydroxyl group at position 2 and a chlorine atom at position 5.[1] This substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in various industrial syntheses.[3] It is primarily utilized as a crucial building block in the manufacturing of pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as in the agrochemical sector for formulating herbicides and fungicides.[3] This document provides a detailed overview of the core physicochemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, application in chemical reactions, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₃ | [1][4][5][6][7][8][9] |

| Molecular Weight | 172.57 g/mol | [1][5][6][7][8] |

| CAS Number | 321-14-2 | [5][7][8][9] |

| Appearance | White to off-white/cream crystalline powder or acicular solid.[3][5][6][10] | [3][5][6][10] |

| Melting Point | 171-172 °C[4][6]; 171.5 °C; 172.0 to 178.0 °C; 173 °C[7] | [4][6][7][11] |

| Boiling Point | 320.5 ± 27.0 °C at 760 mmHg[4]; 320.50 °C (estimated)[11] | [4][11] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| pKa | 2.63 (at 25°C) | [6] |

| Flash Point | 147.6 ± 23.7 °C[4]; 147.60 °C (estimated)[11] | [4][11] |

| Solubility | Slightly soluble in water. Soluble in alcohol, ether, chloroform, benzene[5], and methanol. | [5] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Data Reference | Source(s) |

| ¹H NMR | Spectrum available and conforms to the structure. | [1][12] |

| ¹³C NMR | Spectrum available. | [1] |

| Infrared (IR) | Spectrum available (FTIR, KBr Wafer, Nujol Mull). | [1][13][14] |

| UV-Vis | Spectrum available. | [1] |

| Mass Spectrometry | Spectrum available (GC-MS, Electron Ionization). | [1][9][14][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the development of new synthetic routes or analytical methods.

Synthesis: Direct Chlorination of Salicylic Acid

A common and commercially viable method for preparing this compound is through the direct chlorination of salicylic acid in an organic solvent at elevated temperatures.[16]

Objective: To synthesize this compound with high purity and yield.

Materials:

-

Salicylic Acid

-

Chlorine gas

-

Solvent: Halogenated, monocyclic, carbocyclic, aromatic solvent (e.g., Chlorobenzene, Dichlorobenzene, Bromobenzene).[16]

-

Reaction Vessel (e.g., four-hole boiling flask).[17]

Procedure:

-

Salicylic acid is dissolved in the chosen organic solvent (e.g., chlorobenzene) within the reaction vessel.[16][17]

-

The mixture is heated to a temperature between 100°C and 150°C to ensure complete dissolution.[16] One specific protocol heats the solution to 130°C to ensure the water content is below 0.03%.[17]

-

Chlorine gas is then slowly passed through the hot solution over a period of several hours (e.g., 7 to 12 hours).[16]

-

After the reaction is complete, the mixture is cooled to room temperature (approximately 25-30°C), which induces the crystallization of the product.[16][17]

-

The solid product is isolated via suction filtration.[16][17]

-

The filter cake is washed with fresh portions of the solvent to remove impurities.[16]

-

The final product is then dried. This process typically results in a high yield (over 90%) and high purity product.[16]

Analysis: Melting Point Determination

Objective: To determine the melting point of a purified sample of this compound as an indicator of purity.

Procedure (Capillary Method):

-

A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Analysis: Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to confirm the presence of key functional groups.

Procedure (KBr Wafer Method):

-

A small amount of this compound (1-2 mg) is ground thoroughly with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded. The resulting spectrum can be compared to reference spectra for verification.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the direct chlorination of salicylic acid.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is recognized for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] It is a major metabolite of Meseclazone, a non-steroidal anti-inflammatory drug.[1][18] Studies have compared its anti-inflammatory and platelet aggregation effects to other compounds like acetylsalicylic acid.[11][18] Its utility also extends to the agrochemical industry, where it serves as a precursor for herbicides and fungicides.[3] Furthermore, there is research into the mutagenic activity of this compound as a potential metabolite of niclosamide, a medication used to treat tapeworm infestations.[11]

References

- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [himedialabs.com]

- 3. nbinno.com [nbinno.com]

- 4. chemigran.com [chemigran.com]

- 5. dir.indiamart.com [dir.indiamart.com]

- 6. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound, 321-14-2 [thegoodscentscompany.com]

- 12. 4-Chlorosalicylic acid(5106-98-9) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 15. mzCloud – 5 Chlorosalicylic acid [mzcloud.org]

- 16. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 17. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 18. This compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Chlorosalicylic Acid (CAS 321-14-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosalicylic acid (5-CSA), with the CAS number 321-14-2, is a chlorinated derivative of salicylic (B10762653) acid.[1][2][3][4] This aromatic compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5] Its unique chemical structure, featuring a chlorine atom at the 5-position of the salicylic acid backbone, imparts distinct properties that are of significant interest in medicinal chemistry and plant science. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectral data, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[5] Key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 321-14-2 | [1][3][4] |

| Molecular Formula | C₇H₅ClO₃ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][2][3] |

| Melting Point | 171-172 °C | [3] |

| Boiling Point | 320.5 °C (estimated) | |

| Appearance | White to off-white crystalline powder | [5] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and benzene | |

| logP (o/w) | 3.090 |

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons. The proton ortho to the carboxyl group (C6-H) would likely appear as a doublet, the proton ortho to the hydroxyl group (C3-H) as a doublet, and the proton meta to both the carboxyl and hydroxyl groups (C4-H) as a doublet of doublets. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxyl groups and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, OH, COOH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a strong C=O stretching vibration for the carboxylic acid, and C-Cl stretching vibrations.[6][7]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3233 | O-H stretch (phenolic) |

| ~3000-2800 | O-H stretch (carboxylic acid) |

| ~1670-1650 | C=O stretch (carboxylic acid) |

| ~1610-1550 | C=C stretch (aromatic) |

| ~1450-1500 | C-C stretch (aromatic) |

| ~1386 | C=O (COO⁻) symmetric stretch |

| ~1032 | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern is expected to involve the loss of the carboxyl group (-COOH), water (-H₂O), and chlorine (-Cl), leading to characteristic fragment ions.[8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the direct chlorination of salicylic acid being a common approach.

Experimental Protocol: Direct Chlorination of Salicylic Acid

This protocol is a general representation based on common laboratory practices.

Materials:

-

Salicylic acid

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Sulfuric acid

-

Water

Procedure:

-

Dissolve salicylic acid in acetonitrile in a reaction flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Slowly add the chlorinating agent (e.g., N-chlorosuccinimide) to the reaction mixture while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Wash the crude product with water to remove any remaining acid and succinimide.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities, making them important compounds in drug discovery and agrochemical research.

Anti-inflammatory Activity

Experimental Protocol: In Vitro COX Inhibition Assay (General)

This protocol outlines a general method for determining the COX inhibitory activity of a compound like this compound.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., indomethacin, celecoxib)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin (B15479496) E₂)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specific time at a controlled temperature to allow for prostaglandin production.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

Salicylic acid is a key signaling molecule in plants, mediating Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response against pathogens.[9][10][11] Analogs of salicylic acid, including this compound, can also induce SAR.[12] The induction of SAR is associated with the expression of Pathogenesis-Related (PR) proteins, which have antimicrobial properties.[13][14][15][16][17]

Experimental Protocol: Induction of SAR and PR Protein Analysis (General)

This protocol describes a general method to assess the ability of this compound to induce SAR in plants.

Materials:

-

Plant species (e.g., Arabidopsis thaliana, tobacco)

-

This compound solution

-

Pathogen (e.g., a bacterial or fungal pathogen)

-

Control solution (e.g., water or a mild solvent)

-

Materials for protein extraction and quantification (e.g., Bradford assay)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against specific PR proteins (e.g., PR-1, PR-2, PR-5)

Procedure:

-

Induction Phase:

-

Treat a set of plants with a solution of this compound by spraying or soil drench.

-

Treat a control set of plants with the control solution.

-

-

Pathogen Challenge:

-

After a few days (to allow for the establishment of SAR), inoculate both the treated and control plants with a pathogen.

-

-

Disease Assessment:

-

Monitor the plants for disease symptoms over several days and quantify the disease severity. A reduction in disease symptoms in the 5-CSA-treated plants compared to the control plants indicates the induction of resistance.

-

-

PR Protein Analysis:

-

Collect leaf samples from both treated and control plants at various time points after treatment.

-

Extract total protein from the leaf samples.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (Western blotting).

-

Probe the membrane with antibodies specific to PR proteins to detect their expression levels. An increase in the expression of PR proteins in the 5-CSA-treated plants would confirm the activation of the SAR pathway.

-

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile compound with significant potential in both pharmaceutical and agricultural applications. Its chemical properties, derived from its unique structure, make it a valuable intermediate for the synthesis of novel bioactive molecules. While its anti-inflammatory and plant defense-inducing activities are promising, further research is needed to fully elucidate its mechanisms of action and to quantify its biological efficacy through detailed in vitro and in vivo studies. This technical guide provides a solid foundation for researchers and scientists working with this intriguing molecule.

References

- 1. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 5-クロロサリチル酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 7. tpcj.org [tpcj.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vegetables.bayer.com [vegetables.bayer.com]

- 11. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]

- 14. Interaction between pathogenesis-related (PR) proteins and phytohormone signaling pathways in conferring disease tolerance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of pathogenesis related genes in response to salicylic acid, methyl jasmonate and 1-aminocyclopropane-1-carboxylic acid in Malus hupehensis (Pamp.) Rehd - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Chlorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Chlorosalicylic Acid (5-CSA), a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 13.0 | Broad Singlet | - | -COOH |

| ~10.0 - 11.0 | Broad Singlet | - | Ar-OH |

| ~7.8 | Doublet | ~2.5 | H-6 |

| ~7.5 | Doublet of Doublets | ~8.8, 2.5 | H-4 |

| ~7.0 | Doublet | ~8.8 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~158 | C-OH |

| ~135 | C-4 |

| ~130 | C-6 |

| ~125 | C-Cl |

| ~120 | C-2 |

| ~118 | C-3 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3230 | Strong, Broad | O-H stretch (Phenolic) |

| ~1670 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1290 | Strong | C-O stretch (Carboxylic Acid) |

| ~1230 | Strong | C-O stretch (Phenolic) |

| ~820 | Strong | C-H bend (out-of-plane) |

| ~700 | Medium | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 172/174 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 154/156 | High | [M-H₂O]⁺ |

| 126/128 | High | [M-H₂O-CO]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like this compound is depicted below.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

-

Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample like this compound, introduction into the mass spectrometer can be achieved via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, the sample is first dissolved in a suitable solvent.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

References

In-Depth Technical Guide to the Crystal Structure of 5-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 5-Chlorosalicylic Acid (5-CSA), a molecule of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and an analysis of the key intermolecular interactions that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic and refinement data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₇H₅ClO₃ |

| Formula Weight | 172.56 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.533(3) Å |

| b | 3.8681(8) Å |

| c | 13.729(3) Å |

| α | 90° |

| β | 108.89(3)° |

| γ | 90° |

| Volume | 679.5(3) ų |

| Z | 4 |

| Calculated Density | 1.687 Mg/m³ |

| Absorption Coefficient | 0.498 mm⁻¹ |

| F(000) | 352 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta Range for Data Collection | 2.53 to 27.50° |

| Index Ranges | -17<=h<=16, -5<=k<=4, -17<=l<=17 |

| Reflections Collected | 6397 |

| Independent Reflections | 1555 [R(int) = 0.035] |

| Completeness to Theta = 27.50° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1555 / 0 / 101 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.104 |

| R indices (all data) | R1 = 0.057, wR2 = 0.115 |

| Largest Diff. Peak and Hole | 0.28 and -0.29 e.Å⁻³ |

Molecular Structure

The asymmetric unit of this compound contains one independent molecule. The molecular structure is characterized by a planar benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| Cl1 - C5 | 1.739(2) |

| O1 - C7 | 1.311(2) |

| O2 - C7 | 1.226(2) |

| O3 - C2 | 1.354(2) |

| C1 - C2 | 1.393(3) |

| C1 - C6 | 1.383(3) |

| C2 - C3 | 1.385(3) |

| C3 - C4 | 1.378(3) |

| C4 - C5 | 1.380(3) |

| C5 - C6 | 1.384(3) |

| C1 - C7 | 1.479(3) |

Table 3: Selected Bond Angles (°) for this compound.

| Atoms | Angle (°) |

| O2 - C7 - O1 | 122.9(2) |

| O2 - C7 - C1 | 120.9(2) |

| O1 - C7 - C1 | 116.2(2) |

| O3 - C2 - C1 | 121.2(2) |

| O3 - C2 - C3 | 118.5(2) |

| C6 - C1 - C2 | 118.6(2) |

| C3 - C2 - C1 | 120.3(2) |

| C4 - C3 - C2 | 120.1(2) |

| C3 - C4 - C5 | 119.8(2) |

| C4 - C5 - C6 | 120.8(2) |

| C1 - C6 - C5 | 120.4(2) |

| C4 - C5 - Cl1 | 119.5(2) |

| C6 - C5 - Cl1 | 119.7(2) |

Table 4: Selected Torsion Angles (°) for this compound.

| Atoms | Angle (°) |

| C6 - C1 - C2 - O3 | -178.6(2) |

| C7 - C1 - C2 - O3 | 1.8(3) |

| C6 - C1 - C2 - C3 | 1.3(3) |

| C7 - C1 - C2 - C3 | -178.3(2) |

| O3 - C2 - C3 - C4 | 179.9(2) |

| C1 - C2 - C3 - C4 | -0.1(3) |

| C2 - C3 - C4 - C5 | 0.0(3) |

| C3 - C4 - C5 - C6 | -0.3(3) |

| C3 - C4 - C5 - Cl1 | 179.4(2) |

| C2 - C1 - C6 - C5 | -1.1(3) |

| C7 - C1 - C6 - C5 | 178.5(2) |

| C4 - C5 - C6 - C1 | 0.3(3) |

| Cl1 - C5 - C6 - C1 | -179.4(2) |

| C2 - C1 - C7 - O2 | -1.5(3) |

| C6 - C1 - C7 - O2 | 178.9(2) |

| C2 - C1 - C7 - O1 | 178.3(2) |

| C6 - C1 - C7 - O1 | -1.3(3) |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the neighboring molecule (O1-H1A···O2). These dimers are a common supramolecular synthon in carboxylic acids.

Further stabilization of the crystal packing is achieved through weaker intermolecular interactions, including C-H···O and potential halogen bonding interactions, which contribute to the overall three-dimensional architecture.

Experimental Protocols

Synthesis and Crystallization

Commercially available this compound was used for this study. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in ethanol (B145695) at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 295(2) K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Hydrogen Bonding Interaction

The primary hydrogen bonding motif in the crystal structure of this compound is the formation of a centrosymmetric dimer. This interaction is depicted in the following diagram.

References

Solubility of 5-Chlorosalicylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Chlorosalicylic Acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information for the target compound and quantitative solubility data for the parent compound, salicylic (B10762653) acid, as a functional proxy. This approach allows for a detailed illustration of data presentation and analysis relevant to drug development and formulation. The guide includes a detailed experimental protocol for determining solid-liquid solubility and a visual workflow to aid in experimental design.

Introduction

This compound is a halogenated derivative of salicylic acid. Understanding its solubility in a range of organic solvents is crucial for various stages of pharmaceutical development, including crystallization, purification, formulation, and the development of analytical methods. Solubility data informs solvent selection for synthesis and purification, predicts dissolution behavior in potential drug delivery systems, and is a key parameter in pre-formulation studies.

This guide aims to provide a foundational understanding of the solubility characteristics of this compound, acknowledging the current data limitations and offering a practical approach for researchers in the field.

Solubility Data

Qualitative Solubility of this compound

Qualitative data provides a general understanding of the solubility of this compound in common organic solvents. The information compiled from various sources indicates a general solubility in polar organic solvents.

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Acetonitrile | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Benzene (B151609) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

This table is a synthesis of information from multiple sources indicating general solubility without specific quantitative values.

Quantitative Solubility of Salicylic Acid (as a Proxy)

In the absence of comprehensive quantitative solubility data for this compound, the following table presents the mole fraction solubility (x₁) of the parent compound, salicylic acid, in several organic solvents at various temperatures. This data serves as an illustrative example of how quantitative solubility data is presented and can be used as a baseline for estimating the behavior of its derivatives. The addition of a chlorine atom to the benzene ring is expected to alter the solubility profile, and therefore, this data should be used with caution and as a reference for experimental design.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.198 |

| 283.15 | 0.225 | |

| 288.15 | 0.254 | |

| 293.15 | 0.286 | |

| 298.15 | 0.322 | |

| 303.15 | 0.361 | |

| 308.15 | 0.404 | |

| 313.15 | 0.451 | |

| 318.15 | 0.503 | |

| Ethanol | 298.2 | 0.294 |

| 308.2 | 0.354 | |

| 318.2 | 0.422 | |

| 328.2 | 0.500 | |

| Acetone | 283.15 | 0.298 |

| 288.15 | 0.329 | |

| 293.15 | 0.363 | |

| 298.15 | 0.400 | |

| 303.15 | 0.440 | |

| 308.15 | 0.484 | |

| Ethyl Acetate | 283.15 | 0.150 |

| 288.15 | 0.171 | |

| 293.15 | 0.194 | |

| 298.15 | 0.220 | |

| 303.15 | 0.248 | |

| 308.15 | 0.279 | |

| Acetonitrile | 283.15 | 0.125 |

| 288.15 | 0.145 | |

| 293.15 | 0.168 | |

| 298.15 | 0.193 | |

| 303.15 | 0.221 | |

| 308.15 | 0.252 |

Disclaimer: The quantitative data presented in this table is for salicylic acid and is intended to serve as a proxy for this compound due to the lack of available data for the latter. Researchers should experimentally determine the solubility of this compound for their specific applications.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (or other solid solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Vials with airtight screw caps (B75204) (e.g., 20 mL glass scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the organic solvent into each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed to facilitate dissolution. The time required to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Sample Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Data Calculation: Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as mole fraction, mass fraction, or grams per 100 g of solvent.

Data Analysis and Reporting

-

The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.

-

The temperature at which the solubility was determined must be clearly stated.

-

The analytical method used for concentration determination should be described in detail, including validation parameters.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has outlined the available solubility information for this compound and provided a detailed framework for its experimental determination. While quantitative data for this compound remains scarce in the literature, the qualitative data and the proxy data for salicylic acid offer valuable insights for researchers and formulation scientists. The provided experimental protocol and workflow diagram serve as practical tools for obtaining the precise solubility data necessary for advancing pharmaceutical research and development. It is strongly recommended that researchers perform their own solubility studies to obtain accurate data for their specific systems and conditions.

Thermal stability and decomposition of 5-Chlorosalicylic Acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. Due to a lack of extensive specific research on the thermal analysis of this compound, this guide synthesizes available data on the compound, its parent molecule salicylic (B10762653) acid, and general principles of thermal analysis of organic compounds.

Introduction

This compound is a halogenated derivative of salicylic acid.[1][2] Its thermal stability is a critical parameter for consideration in pharmaceutical development, chemical synthesis, and storage, as elevated temperatures can induce decomposition, leading to the formation of potentially hazardous byproducts. This guide details the known thermal properties and projects the expected decomposition behavior based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₃ | [3] |

| Molecular Weight | 172.57 g/mol | |

| Appearance | White to off-white or cream crystalline powder | [2] |

| Melting Point | 171-172 °C | |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, chlorine | [4] |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the reviewed literature, a study classifying co-formers for amorphous drug formulations categorized it as thermally unstable based on initial TGA and DSC screenings.[5] This suggests that the compound is likely to decompose at or near its melting point.

Predicted Thermal Decomposition Profile

Based on the behavior of salicylic acid and other substituted aromatic carboxylic acids, the thermal decomposition of this compound is expected to occur in one or more stages. The primary decomposition pathway is likely to be decarboxylation.

Table 2: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (TGA) | ~170 - 200 °C | Based on the melting point and data for salicylic acid. |

| Primary Decomposition Step (TGA) | 200 - 300 °C | Corresponds to the primary mass loss from decarboxylation. |

| Melting Endotherm (DSC) | ~171 - 172 °C | Should be immediately followed by decomposition exotherm. |

| Decomposition Enthalpy (DSC) | Exothermic | The breakdown of the molecule is expected to release energy. |

Proposed Decomposition Pathway

The primary thermal decomposition mechanism for salicylic acid is decarboxylation to produce phenol (B47542) and carbon dioxide. For this compound, the analogous reaction would yield 4-chlorophenol (B41353) and carbon dioxide. The presence of a chlorine atom, an electron-withdrawing group, on the aromatic ring may influence the temperature and kinetics of this process. Further decomposition at higher temperatures would lead to the formation of other hazardous gases, including hydrogen chloride and carbon monoxide.

Experimental Protocols

The following sections describe standardized experimental methodologies for the thermal analysis of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting and decomposition region.

-

-

Data Analysis: Record the heat flow as a function of temperature to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Conclusion

This compound is a thermally unstable compound that is predicted to undergo decomposition, primarily through decarboxylation, at temperatures near its melting point. The primary decomposition products are expected to be 4-chlorophenol and carbon dioxide, with further fragmentation at higher temperatures yielding hazardous gases. While specific, detailed experimental data on the thermal decomposition of this compound is limited, the information provided in this guide, based on the behavior of related compounds and standard analytical techniques, serves as a valuable resource for researchers, scientists, and drug development professionals. It is strongly recommended that specific thermal analysis be conducted under the conditions relevant to any intended application to ensure safety and process control.

References

An In-depth Technical Guide to 5-Chlorosalicylic Acid: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorosalicylic acid, a chlorinated derivative of salicylic (B10762653) acid, has been a compound of interest for over a century, primarily as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and its known biological mechanisms of action. Detailed experimental protocols for its synthesis are provided, alongside a quantitative summary of its key properties. Furthermore, this guide visualizes its role in relevant biological pathways, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction and Historical Perspective

The discovery of this compound is not marked by a singular event but rather by a gradual evolution of chlorination techniques applied to salicylic acid, a journey that reflects the advancements in synthetic organic chemistry. Early methods dating back to the late 19th and early 20th centuries often resulted in mixtures of chlorinated salicylic acids and were characterized by low yields and impure products.

Initial attempts at chlorinating salicylic acid in various mediums such as ethanol (B145695) or aqueous alkaline solutions often produced a mix of this compound and 3,5-dichlorosalicylic acid, with difficulties in purification.[1] The use of potassium hypochlorite (B82951) on the potassium salt of salicylic acid also yielded a mixture of mono- and di-chlorinated products.[1]

A significant advancement in the synthesis of pure this compound came with the development of direct chlorination methods using chlorine gas in specific solvents at elevated temperatures. A 1957 patent by Arthur E. Brown described a process for preparing this compound in high yields and purity by chlorinating salicylic acid dissolved in a halogenated aromatic solvent, such as chlorobenzene (B131634), at temperatures between 100°C and 150°C.[1] This method represented a substantial improvement over previous techniques that used solvents like ethanol, methanol, or acetic acid, which often led to undesirable byproducts or posed safety hazards.[1]

Today, this compound is recognized as a crucial building block in the pharmaceutical and agrochemical industries.[2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₃ | [4][5][6] |

| Molecular Weight | 172.57 g/mol | [4][5][6] |

| Melting Point | 171-176 °C | [3][5] |

| Boiling Point | 320.5 °C (estimated) | [7] |

| pKa | 2.63 (at 25°C) | [5] |

| Water Solubility | 1 g/L (at 20°C) | [3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| CAS Number | 321-14-2 | [4] |

Key Experimental Protocols

The synthesis of this compound has been refined over the years to improve yield and purity. Below are detailed protocols for both a historical and a more contemporary method of its preparation.

High-Yield Chlorination in Chlorobenzene (Brown, 1957)

This method, described in U.S. Patent 2,811,547, provides a high yield of pure this compound.[1]

Materials:

-

Salicylic acid

-

Chlorobenzene

-

Chlorine gas

Procedure:

-

A mixture of 600 parts by weight of chlorobenzene and 276 parts by weight of salicylic acid is heated to 130°C in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

The mixture is cooled to 110°C to obtain a clear solution.

-

310 parts by weight of chlorine gas are slowly passed into the solution over a period of 10 hours while maintaining the temperature at 110°C.

-

After the addition of chlorine gas is complete, the reaction mixture is cooled with stirring to 25-30°C.

-

The precipitated product is filtered with suction.

-

The filter cake is washed with three portions of 200 parts by weight each of fresh chlorobenzene.

-

The washed product is then dried.

Expected Yield: Approximately 92.7% of the theoretical yield.[1]

Formation of the Acid Chloride for Amide Coupling

This protocol outlines the conversion of this compound to its acid chloride, a common step for creating amide derivatives.[8]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) or xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 equivalent of this compound in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude this compound chloride.

Mechanisms of Action and Signaling Pathways

This compound exhibits several biological activities, with its anti-inflammatory and antifungal properties being of particular interest.

Anti-inflammatory Activity via NF-κB Inhibition

The anti-inflammatory effects of salicylates are, in part, mediated by their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The parent compound, salicylic acid, has been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB pathway. While direct inhibition by this compound is not definitively established, studies have shown that the presence of a chlorine atom at the 5-position of salicylic acid enhances its ability to suppress NF-κB dependent gene expression. This suggests a similar, and potentially more potent, mechanism of action.

The canonical NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and cyclooxygenase-2 (COX-2).

Antifungal Activity

Salicylic acid and its derivatives are known to possess antifungal properties. The proposed mechanism of action involves the disruption of the fungal plasma membrane. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as proteins and ions, which ultimately results in fungal cell death. It is hypothesized that this compound shares this mechanism, with the lipophilic chlorine atom potentially enhancing its ability to interact with and disrupt the fungal membrane.

Conclusion

This compound, a compound with a rich history of synthetic development, remains a cornerstone intermediate in the chemical industry. Its utility in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, is underpinned by its ability to modulate key inflammatory pathways such as the NF-κB signaling cascade. The continued study of its biological activities and the refinement of its synthesis will undoubtedly lead to new applications and a deeper understanding of its therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and advanced materials.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of salicylate on plasma membrane mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylate degradation by the fungal plant pathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Chlorosalicylic Acid from Salicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis of this compound from salicylic (B10762653) acid, focusing on the prevalent method of direct chlorination. This document outlines detailed experimental protocols, presents quantitative data from various synthetic approaches, and illustrates the underlying chemical principles and workflows through detailed diagrams. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce and characterize this important compound.

Introduction

Salicylic acid, a readily available starting material, can be regioselectively chlorinated to produce this compound. This transformation is a classic example of electrophilic aromatic substitution, where the hydroxyl and carboxyl groups of the salicylic acid ring direct the incoming electrophile to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent carboxyl group, the para-position (C5) is preferentially chlorinated.

The primary industrial method for this synthesis involves the direct chlorination of salicylic acid with chlorine gas in a suitable organic solvent.[1] Alternative methods utilizing other chlorinating agents, such as N-chlorosuccinimide (NCS), offer different reaction conditions and may be suitable for specific laboratory-scale applications.[2] This guide will delve into the specifics of these synthetic routes.

Synthetic Methodologies

Direct Chlorination with Chlorine Gas

The most common and industrially scalable method for producing this compound is the direct chlorination of salicylic acid using chlorine gas.[1] This process is typically carried out in a halogenated aromatic solvent at elevated temperatures.

Experimental Protocol:

A detailed experimental protocol based on patented industrial processes is as follows:[1][3]

-

Solvent and Reactant Preparation: In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and condenser, charge the selected organic solvent (e.g., chlorobenzene, o-dichlorobenzene, or toluene).[1][4] Add salicylic acid to the solvent.

-

Drying: Heat the mixture to 80-130°C with stirring to remove any residual water. The water content should be reduced to less than 0.03%.[3][4]

-

Chlorination: Cool the reaction mixture to the desired reaction temperature (typically 100-110°C).[1][4] Slowly bubble chlorine gas into the solution over a period of several hours. The amount of chlorine introduced should be carefully monitored, generally aiming for 90-95% of the theoretical molar amount to minimize the formation of dichlorinated byproducts.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as HPLC to ensure the desired conversion of salicylic acid and to prevent over-chlorination.

-

Crystallization and Filtration: Upon completion of the reaction, cool the mixture to 30-50°C to induce crystallization of the this compound product.[4] Collect the solid product by suction filtration.

-

Washing and Drying: Wash the filter cake with a fresh portion of the organic solvent to remove impurities.[1] Dry the purified product.

-

Solvent Recovery: The filtrate, containing the solvent and some dissolved product and byproducts, can be treated to recover the solvent for reuse.[5]

Chlorination with N-Chlorosuccinimide (NCS)

For laboratory-scale synthesis, N-chlorosuccinimide (NCS) offers a solid, easier-to-handle alternative to chlorine gas. This method often proceeds under milder conditions.[2]

Experimental Protocol:

A representative procedure for the synthesis of this compound using NCS is as follows:[2]

-

Dissolution and Catalyst Addition: Dissolve salicylic acid in a suitable solvent such as acetonitrile (B52724) in a round-bottom flask. Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for a few minutes.

-

NCS Addition: Add N-chlorosuccinimide (typically 1.05 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2.5 hours.

-

Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure.

-

Purification: Add a small amount of the reaction solvent to the residue, stir for a short period, and then filter the solid product. Wash the filter cake with water and dry to obtain this compound.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Synthesis of this compound via Direct Chlorination with Chlorine Gas

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Chlorobenzene | 110 | 10 | 92.7 | >98 | [1] |

| Chlorobenzene | 110 | 12 | 93.8 | >98 | [1] |

| Bromobenzene | Not specified | Not specified | ~93.3 | Not specified | [1] |

| m-Chlorotoluene | Not specified | Not specified | 94.0 | Not specified | [1] |

| 1,2,4-Trichlorobenzene | Not specified | 7 | 93.3 | Not specified | [1] |

| Chlorobenzene | 130 | 1 | Not specified | >99 | [4] |

Table 2: Synthesis of this compound using N-Chlorosuccinimide

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetonitrile | Sulfuric Acid | 20 | 2.5 | 92 | [2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [6] |

| Molecular Weight | 172.57 g/mol | [6] |

| Melting Point | 168.7 - 173.0 °C | [1] |

| Appearance | White crystalline powder or acicular solid |

Mandatory Visualizations

Reaction Mechanism and Synthesis Workflow

The synthesis of this compound from salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The general workflow for its production involves several key steps from reactant preparation to final product purification.

Caption: General workflow for the synthesis of this compound.

Electrophilic Aromatic Substitution Mechanism

The chlorination of salicylic acid is a classic example of electrophilic aromatic substitution. The key steps involve the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and the subsequent deprotonation to restore aromaticity.

Caption: Mechanism of electrophilic aromatic substitution on salicylic acid.

Conclusion

The synthesis of this compound from salicylic acid is a well-established and efficient process, particularly through direct chlorination with chlorine gas in a halogenated solvent. This method provides high yields and purity, making it suitable for industrial-scale production. For laboratory applications, N-chlorosuccinimide presents a convenient alternative. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to successfully synthesize and utilize this important chemical intermediate. Careful control of reaction parameters, especially temperature and the stoichiometry of the chlorinating agent, is crucial for optimizing the yield and minimizing the formation of impurities.

References

- 1. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 2. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 6. This compound | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chlorination of Salicylic Acid to 5-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorosalicylic acid (5-CSA) via the direct chlorination of salicylic (B10762653) acid. The document details the underlying electrophilic aromatic substitution mechanism, explains the regioselectivity of the reaction, presents quantitative data from various synthetic protocols, and offers a detailed experimental procedure.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its production through the direct chlorination of the readily available salicylic acid is an industrially significant reaction.[1] This process is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic effects of the substituent groups on the aromatic ring. Understanding the nuances of this mechanism is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of salicylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2][3] In this reaction, an electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine molecule, attacks the electron-rich benzene (B151609) ring of salicylic acid. The reaction can be summarized in three key steps:

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, or even through autopolarization in a suitable solvent, a highly electrophilic chlorine species is generated.[4][5][6]

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the salicylic acid ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

-